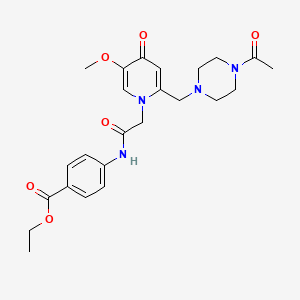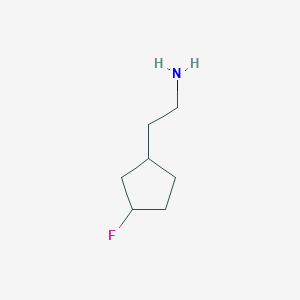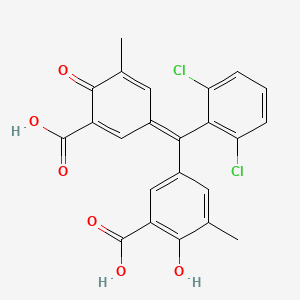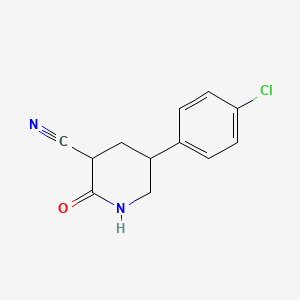![molecular formula C20H38F2N4O4 B12345658 tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B12345658.png)
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate and tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate are stereoisomers of a fluorinated piperidine derivative. These compounds are of interest in medicinal chemistry due to their potential pharmacological properties and their role as intermediates in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the fluorination of a piperidine derivative followed by the introduction of a tert-butyl carbamate group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position on the piperidine ring. The resulting fluoropiperidine is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the final carbamate product .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
These compounds undergo various chemical reactions, including:
Oxidation: The fluoropiperidine moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carbamate group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can produce the corresponding amines .
科学的研究の応用
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as building blocks for fluorinated compounds.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their pharmacological properties, including potential use as therapeutic agents for neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The carbamate group can act as a protecting group or a pharmacophore, modulating the compound’s biological activity .
類似化合物との比較
Similar Compounds
- Tert-butyl N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]carbamate
- Tert-butyl N-[(3R,4R)-3-aminotetrahydro-2H-pyran-4-yl]carbamate
- Tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
Uniqueness
The unique feature of tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate and tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate is the presence of the fluorine atom, which can significantly alter their chemical and biological properties compared to non-fluorinated analogs. This fluorination can enhance metabolic stability, bioavailability, and binding affinity to molecular targets .
特性
分子式 |
C20H38F2N4O4 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate;tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate |
InChI |
InChI=1S/2C10H19FN2O2/c2*1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h2*7-8,12H,4-6H2,1-3H3,(H,13,14)/t2*7-,8-/m10/s1 |
InChIキー |
JNVYKXDZNRMSDA-SRPOWUSQSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1F.CC(C)(C)OC(=O)N[C@H]1CNCC[C@@H]1F |
正規SMILES |
CC(C)(C)OC(=O)NC1CNCCC1F.CC(C)(C)OC(=O)NC1CNCCC1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12345585.png)
![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione](/img/structure/B12345590.png)
![3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12345604.png)


![N-[(2-hydroxy-1H-indol-3-yl)imino]-5-(4-methylphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345614.png)
![4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12345620.png)
![4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide](/img/structure/B12345625.png)
![4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12345633.png)



![7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B12345643.png)
